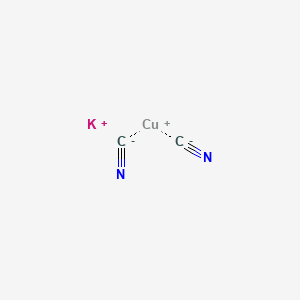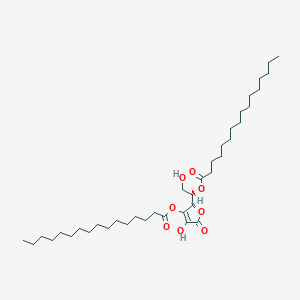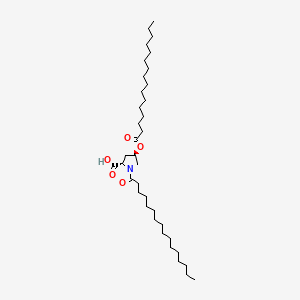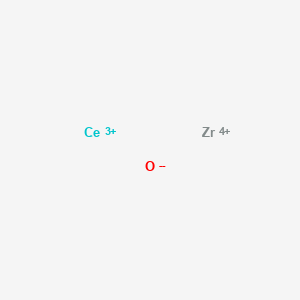
Clorhidrato de 1,2,3,4-tetrahidroisoquinolin-6-ol
Descripción general
Descripción
1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important subclass within this group. These compounds are known for their diverse biological activities, including effects against various pathogens and neurodegenerative disorders .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride, also known as 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, is a part of a large group of natural products known as isoquinoline alkaloids . The primary targets of this compound are various infective pathogens and neurodegenerative disorders .
Mode of Action
The interaction of 1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride with its targets results in diverse biological activities. This compound exerts its effects by interacting with the biochemical pathways of the target organisms or cells .
Biochemical Pathways
1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride affects various biochemical pathways. The exact pathways and their downstream effects are subject to the specific target and the biological context. It is known that this compound has a broad range of biological activities, indicating that it may interact with multiple pathways .
Result of Action
The molecular and cellular effects of 1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride’s action depend on the specific target and the biological context. Given its diverse biological activities, this compound likely induces a variety of molecular and cellular changes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride typically involves the hydrogenation of isoquinoline. This process can be carried out using various catalysts and conditions. One common method involves the use of hydrogen gas in the presence of a palladium or platinum catalyst under high pressure .
Industrial Production Methods
In industrial settings, the production of 1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride may involve multicomponent reactions that improve atom economy, selectivity, and yield. These methods often utilize transition metal-catalyzed cross-dehydrogenative coupling strategies, which involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be hydrogenated to form decahydroisoquinoline.
Substitution: It can undergo N-alkylation reactions with halo acetophenones to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas and palladium or platinum catalyst.
Substitution: Halo acetophenones for N-alkylation reactions.
Major Products
Oxidation: Corresponding nitrone.
Reduction: Decahydroisoquinoline.
Substitution: Various N-alkylated derivatives.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride can be compared with other similar compounds, such as:
Quinocarcin: An antitumor antibiotic with a similar tetrahydroisoquinoline scaffold.
Saframycins: Another family of antitumor antibiotics with structural similarities.
Naphthyridinomycin: A compound with a related structure and biological activity.
These compounds share the tetrahydroisoquinoline core but differ in their specific substituents and biological activities, highlighting the unique properties of 1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride.
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-2-ium-6-ol;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZTXWVJZMVLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CC2=C1C=C(C=C2)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63905-73-7 | |
| Record name | Isoquinoline, 6-hydroxy-1,2,3,4-tetrahydro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/new.no-structure.jpg)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-](/img/structure/B1582793.png)


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-](/img/structure/B1582798.png)



